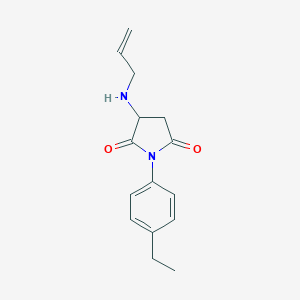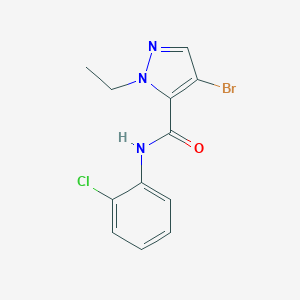![molecular formula C19H20F3NO3 B280235 N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280235.png)
N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
Wirkmechanismus
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves the selective inhibition of BTK, which is an enzyme that plays a crucial role in B-cell signaling. By inhibiting BTK, this compound can block the activation of B-cells and prevent the release of inflammatory cytokines, which can lead to the suppression of the immune response.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation and survival of B-cell malignancies, as well as the release of inflammatory cytokines. It has also been found to inhibit the replication of SARS-CoV-2 in vitro. In vivo studies have shown that this compound can reduce the severity of autoimmune diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has several advantages for lab experiments, including its selectivity for BTK and its potential applications in various fields. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide. These include further studies to determine its efficacy and safety in humans, as well as its potential use in the treatment of other diseases, such as cancer and viral infections. Other future directions include the development of more potent and selective inhibitors of BTK, as well as the study of the mechanism of action of this compound and its potential interactions with other signaling pathways.
Synthesemethoden
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves several steps, including the reaction of 2-methoxyphenylethanol with 4-bromo-1,1,1-trifluoro-2-butene to form 2-(2-methoxyphenyl)ethyl 4-bromo-3,3,3-trifluoroprop-1-ene. This intermediate is then reacted with benzoyl chloride to form N-[2-(2-methoxyphenyl)ethyl]-4-benzoyl-3,3,3-trifluoroprop-1-enamine, which is finally reacted with formaldehyde and hydrochloric acid to form N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug discovery. As a selective inhibitor of BTK, this compound has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has also been studied for its potential use in the treatment of COVID-19, as it has been found to inhibit the replication of SARS-CoV-2 in vitro.
Eigenschaften
Molekularformel |
C19H20F3NO3 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-[2-(2-methoxyphenyl)ethyl]-4-(2,2,2-trifluoroethoxymethyl)benzamide |
InChI |
InChI=1S/C19H20F3NO3/c1-25-17-5-3-2-4-15(17)10-11-23-18(24)16-8-6-14(7-9-16)12-26-13-19(20,21)22/h2-9H,10-13H2,1H3,(H,23,24) |
InChI-Schlüssel |
FLAWYCCQGROCJW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=C(C=C2)COCC(F)(F)F |
Kanonische SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=C(C=C2)COCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)


![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)